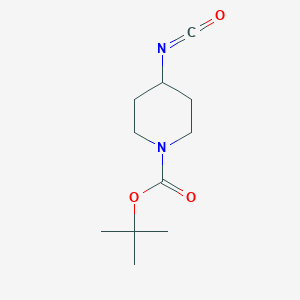

Tert-butyl 4-isocyanatopiperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-isocyanatopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.28 g/mol. It is a derivative of piperidine, featuring an isocyanate group and a tert-butyl ester group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-isocyanatopiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate followed by treatment with phosgene or triphosgene to introduce the isocyanate group. The reaction conditions require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors capable of handling large volumes and maintaining precise control over reaction conditions. Purification steps, such as recrystallization or distillation, are employed to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 4-isocyanatopiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The isocyanate group can react with various nucleophiles, such as alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively.

Addition reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as water, to form carbamic acids.

Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other related polymers.

Common Reagents and Conditions:

Nucleophilic substitution: Alcohols, amines, thiols, and solvents such as dichloromethane or toluene.

Addition reactions: Water, alcohols, and acids.

Polymerization: Catalysts such as organometallic compounds and solvents like dimethylformamide (DMF).

Major Products Formed:

Carbamates: Formed by the reaction with alcohols.

Ureas: Formed by the reaction with amines.

Thiocarbamates: Formed by the reaction with thiols.

Polyurethanes: Formed by polymerization reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antidiabetic and Anti-obesity Applications

Tert-butyl 4-isocyanatopiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in managing metabolic disorders such as Type II diabetes and obesity. The compound acts as an inhibitor of acetyl-CoA carboxylase, an enzyme crucial in fatty acid metabolism. Inhibiting this enzyme can lead to decreased fat synthesis and increased fat oxidation, making it a potential candidate for treating obesity and related conditions .

Case Study:

A study demonstrated that chronic administration of acetyl-CoA carboxylase inhibitors resulted in selective loss of body fat in obese subjects, indicating the compound's potential efficacy in weight management therapies .

Organic Synthesis

2.1 Peptide Synthesis

The compound is utilized as a high-yielding reagent in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its isocyanate functionality allows it to react with amines to form stable urea derivatives, facilitating the coupling of amino acids .

Data Table: Peptide Synthesis Applications

| Compound | Application | Yield (%) |

|---|---|---|

| This compound | SPPS | High |

| Other Isocyanates | SPPS | Variable |

Biochemistry

3.1 Organic Buffer

In biochemical applications, this compound serves as an organic buffer, aiding in maintaining pH stability during biochemical reactions. This property is particularly useful in enzyme assays where pH fluctuations can significantly affect enzyme activity and stability .

Enzyme Inhibition Studies

4.1 β-Lactamase Inhibition

Research has indicated that compounds related to this compound can act as β-lactamase inhibitors when used in conjunction with β-lactam antibiotics. This combination enhances the efficacy of antibiotic treatments against resistant bacterial strains .

Case Study:

In vitro studies have shown that the use of β-lactamase inhibitors alongside antibiotics significantly improves bacterial susceptibility, suggesting a promising application for the compound in antibiotic therapy .

Mecanismo De Acción

The mechanism by which tert-butyl 4-isocyanatopiperidine-1-carboxylate exerts its effects depends on the specific application

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with the active sites.

Polymerization: The isocyanate group reacts with polyols or amines to form polyurethanes, which are used in various industrial applications.

Comparación Con Compuestos Similares

Phenyl isocyanate

Cyclohexyl isocyanate

Benzyl isocyanate

Methyl isocyanate

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

Tert-butyl 4-isocyanatopiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C12H18N2O2

- Molecular Weight : 222.29 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an isocyanate functional group, which is critical for its biological activity.

This compound acts primarily as a CCR1 antagonist . CCR1 (C-C chemokine receptor type 1) is involved in the recruitment of leukocytes during inflammatory responses. By inhibiting this receptor, the compound may reduce inflammation and modulate immune responses, making it potentially useful in treating autoimmune diseases and inflammatory conditions .

Anti-inflammatory Effects

In vivo studies have demonstrated that CCR1 antagonists can significantly reduce leukocyte recruitment to inflamed tissues. This effect is particularly relevant in conditions such as rheumatoid arthritis and multiple sclerosis, where excessive leukocyte accumulation contributes to disease progression .

Case Studies

- Autoimmune Diseases : Research indicates that the administration of CCR1 antagonists, including this compound, led to improved renal function in models of kidney inflammation by reducing leukocyte infiltration .

- Cancer Research : Some studies suggest that targeting CCR1 may also influence tumor microenvironments by modulating immune cell behavior, potentially enhancing anti-tumor immunity .

Data Table: Summary of Biological Activities

Research Findings

Recent patents and studies have explored the synthesis and application of this compound in various therapeutic contexts. For instance, a patent discusses its use as part of a broader class of compounds aimed at treating autoimmune diseases through CCR1 inhibition .

Additionally, analytical methods such as gas chromatography-mass spectrometry have been employed to identify this compound in illicit drug formulations, highlighting its relevance beyond therapeutic applications .

Propiedades

IUPAC Name |

tert-butyl 4-isocyanatopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-9(5-7-13)12-8-14/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTILVURMLRFBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700590 | |

| Record name | tert-Butyl 4-isocyanatopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320581-97-3 | |

| Record name | tert-Butyl 4-isocyanatopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-isocyanatopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.